molecular formula C13H14N2 B13824180 1,2,3,4-Tetrahydro-5-aminoacridine CAS No. 3198-41-2

1,2,3,4-Tetrahydro-5-aminoacridine

Cat. No.: B13824180
CAS No.: 3198-41-2
M. Wt: 198.26 g/mol
InChI Key: MOWGHIVIVXUXBY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-aminoacridine is a heterocyclic compound belonging to the class of acridines. It is known for its significant biological activity and has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. The compound is characterized by its unique structure, which includes a tetrahydroacridine core with an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-aminoacridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a strong acid like sulfuric acid can yield the desired compound . Another method involves the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-5-aminoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of N-substituted acridines .

Scientific Research Applications

1,2,3,4-Tetrahydro-5-aminoacridine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1,2,3,4-tetrahydro-5-aminoacridine involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Properties

CAS No.

3198-41-2

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5,6,7,8-tetrahydroacridin-4-amine

InChI

InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2

InChI Key

MOWGHIVIVXUXBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N

Origin of Product

United States

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